molecular formula C20H30N2O3 B7634354 [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone

[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone

Cat. No. B7634354
M. Wt: 346.5 g/mol
InChI Key: AEHZEUKEXSWRSS-UHFFFAOYSA-N
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Description

[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone, also known as MMMP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of neuroscience. MMMP is a synthetic compound that belongs to the class of piperidine derivatives and has been found to exhibit unique pharmacological properties that make it a promising candidate for research purposes.

Mechanism of Action

The mechanism of action of [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone is not fully understood, but it is believed to act as a modulator of neurotransmitter release and reuptake. [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone has been found to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been linked to improved cognitive function and memory consolidation.
Biochemical and Physiological Effects:
[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone has been found to have several biochemical and physiological effects on the brain and body. In animal studies, [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone has been found to improve cognitive function, enhance memory consolidation, and reduce anxiety-like behavior. [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone in lab experiments is its potent affinity for neurotransmitter receptors, which allows for the study of the central nervous system and its functions. [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone is also a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. However, one of the limitations of using [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone in lab experiments is its potential toxicity, which may limit its use in in vivo studies.

Future Directions

There are several future directions for the research of [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone, including the study of its effects on different neurotransmitter systems, the investigation of its potential therapeutic uses in the treatment of neurodegenerative diseases, and the development of new derivatives with improved pharmacological properties. [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone has the potential to be a valuable tool in the study of the central nervous system and its functions, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone involves the reaction of 4-methoxypiperidine with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with piperidine in the presence of a reducing agent such as lithium aluminum hydride to yield the final product, [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone. The synthesis of [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone has been reported in several scientific publications, and the compound has been synthesized using different methods and starting materials.

Scientific Research Applications

[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone has been found to exhibit potent affinity for various neurotransmitter receptors such as dopamine, serotonin, and norepinephrine receptors. This property makes it a promising compound for the study of the central nervous system and its functions. [4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone has been used in several research studies to investigate the role of these neurotransmitters in the brain and their effects on behavior and cognition.

properties

IUPAC Name

[4-[(3-methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-18-8-12-22(13-9-18)20(23)21-10-6-16(7-11-21)14-17-4-3-5-19(15-17)25-2/h3-5,15-16,18H,6-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHZEUKEXSWRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)N2CCC(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone

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